

Technical Guide: Physicochemical Properties of N'-(2-chlorophenyl)-N-methyloxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N'-(2-chlorophenyl)-N-methyloxamide*

Cat. No.: *B2388600*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound **N'-(2-chlorophenyl)-N-methyloxamide** is not well-documented in publicly available scientific literature. Therefore, this guide provides predicted physicochemical properties and generalized experimental protocols based on the principles of organic chemistry and data from structurally related compounds.

Introduction

N'-(2-chlorophenyl)-N-methyloxamide is an organic compound featuring a core oxamide structure. This scaffold is of interest in medicinal chemistry due to its ability to form multiple hydrogen bonds, potentially interacting with biological targets. The structure incorporates a 2-chlorophenyl group, which can influence lipophilicity and metabolic stability, and an N-methyl group. This guide outlines the predicted physicochemical characteristics, a plausible synthetic route, analytical methods for characterization, and a hypothetical biological context for this compound.

Chemical Structure and Identifiers

- IUPAC Name: N1-(2-chlorophenyl)-N2-methylethanediamide
- Molecular Formula: $C_9H_9ClN_2O_2$

- Molecular Weight: 212.63 g/mol
- Canonical SMILES: CNCC(=O)NC1=CC=CC=C1Cl
- InChI Key: Based on the structure, a unique InChI key would be generated upon synthesis and registration.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for **N'-(2-chlorophenyl)-N-methyloxamide**. These values are estimations derived from computational models and comparison with analogous structures.

| Property | Predicted Value | Notes |
|-------------------|--------------------------|--|
| Melting Point | 120-140 °C | Estimated based on similar N-aryl amides. |
| Boiling Point | > 300 °C (decomposes) | High due to hydrogen bonding and molecular weight. |
| Water Solubility | Low to sparingly soluble | The presence of the chlorophenyl group decreases water solubility. |
| logP | 1.5 - 2.5 | Indicates moderate lipophilicity. |
| pKa (most acidic) | ~14-15 (amide N-H) | Amide protons are generally weakly acidic. |
| pKa (most basic) | Not significantly basic | Amide carbonyl oxygens are very weak bases. |

Experimental Protocols

Synthesis of N'-(2-chlorophenyl)-N-methyloxamide

A potential synthetic route involves the reaction of ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate with methylamine.

Materials:

- Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate
- Methylamine (40% in water or as a gas)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- Dissolve ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C using an ice bath.
- Slowly add methylamine (1.1 equivalents) to the stirred solution. If using methylamine gas, bubble it through the solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Redissolve the crude product in a suitable solvent like ethyl acetate and wash with water and brine.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a mixture of hexanes and ethyl acetate).

- Collect the fractions containing the desired product and remove the solvent to yield **N'-(2-chlorophenyl)-N-methyloxamide**.

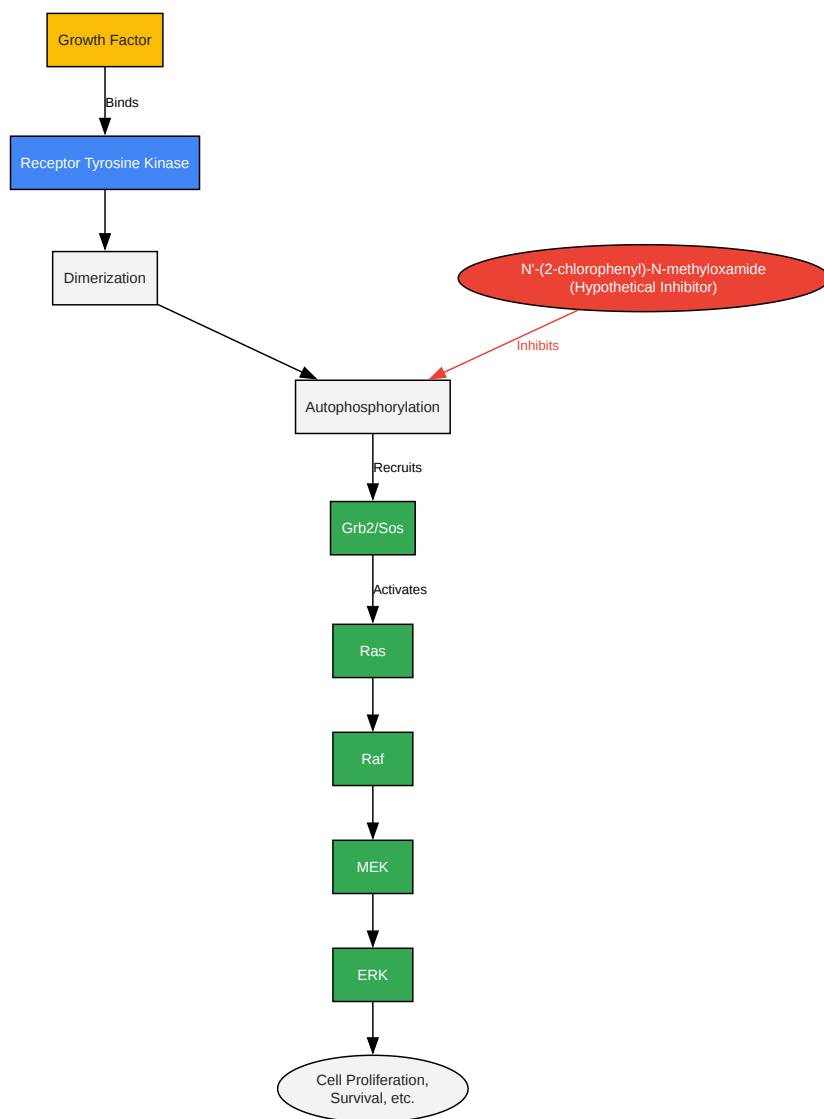
Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy would be used to confirm the chemical structure, including the presence of the 2-chlorophenyl ring, the methyl group, and the amide protons.
- Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretching (around 3300 cm^{-1}), C=O stretching of the amide groups (around $1650\text{--}1680\text{ cm}^{-1}$), and C-Cl stretching.
- Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule and confirm its elemental composition.
- Melting Point Analysis: The melting point of the purified solid would be determined to assess its purity.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **N'-(2-chlorophenyl)-N-methyloxamide**, related N-aryl amide and oxamide structures have shown a range of biological activities, including antimicrobial and anticancer effects. The oxamide scaffold can act as a rigid linker and a hydrogen bond donor/acceptor, which is a common feature in enzyme inhibitors.

For illustrative purposes, a hypothetical signaling pathway is presented below, showing how a compound of this class might inhibit a receptor tyrosine kinase (RTK) pathway, a common target in cancer therapy.

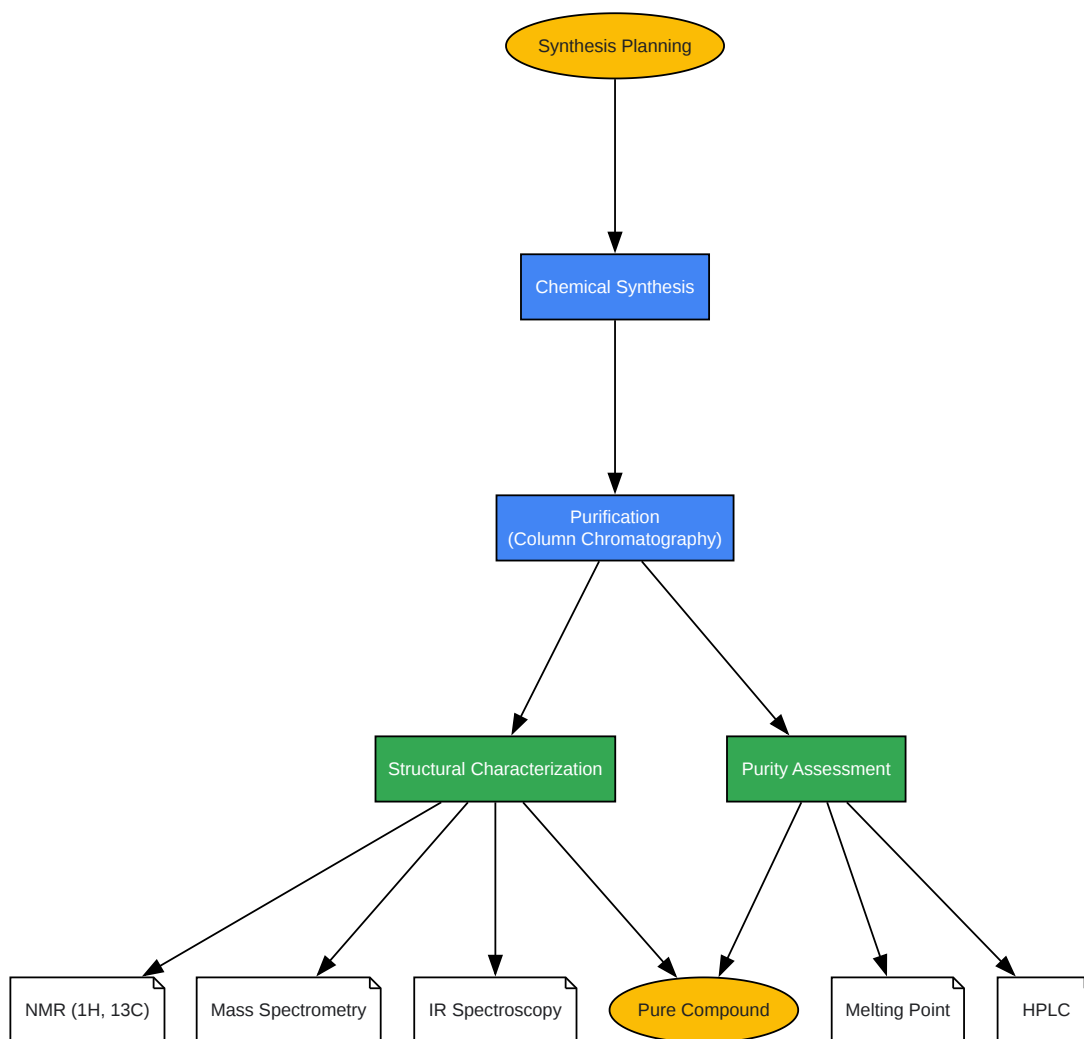


[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of an RTK signaling pathway.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of **N'-(2-chlorophenyl)-N-methyloxamide**.



[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide provides a foundational understanding of the predicted physicochemical properties and potential experimental approaches for **N'-(2-chlorophenyl)-N-methyloxamide**. While specific experimental data for this compound is lacking, the information presented, based on established chemical principles and data from related molecules, offers a valuable starting point for researchers interested in the synthesis, characterization, and evaluation of this and similar chemical entities. Further experimental work is necessary to validate these predictions and explore the potential applications of this compound.

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of N'-(2-chlorophenyl)-N-methyloxamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2388600#physicochemical-properties-of-n-2-chlorophenyl-n-methyloxamide\]](https://www.benchchem.com/product/b2388600#physicochemical-properties-of-n-2-chlorophenyl-n-methyloxamide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com